(8-Iodonaphthalen-1-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(8-Iodonaphthalen-1-yl)methanol” consists of 11 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom. The molecular weight is 284.09 g/mol.Scientific Research Applications
Photochemical Generation and Reactivity
Research by Slegt et al. (2007) explored the photochemical solvolyses of naphthalen-yl(phenyl)iodonium in methanol, leading to the formation of naphthyl ethers and phenylnaphthalene Friedel-Crafts products. This study indicates the potential of (8-Iodonaphthalen-1-yl)methanol in photochemical applications, particularly in the generation of singlet naphthyl cations which are significant in organic synthesis (Slegt et al., 2007).
Iodobenzannulation in Organic Synthesis
Li et al. (2018) discussed an I2-mediated iodobenzannulation method to create 4-iodonaphthalen-1-ols. These compounds, including this compound, are utilized as coupling reagents in organic synthesis, demonstrating the compound's utility in forming complex organic structures (Li et al., 2018).
Application in Crystallography
Choi et al. (2011) reported on the crystal structure of a complex involving (naphthalen-1-yl)methanol, highlighting its relevance in crystallographic studies. This research suggests the compound's potential in elucidating molecular structures and interactions (Choi et al., 2011).
Synthesis and Characterization of Complex Organic Molecules
Pozharskii et al. (2010) studied bis[1,8-bis(dimethylamino)naphth-2-yl]methanol derivatives. Their research into these complex molecules, which include this compound derivatives, contributes to the understanding of their structural and dynamic properties, essential in organic and medicinal chemistry (Pozharskii et al., 2010).
Chemosensors for Transition Metal Ions
Gosavi-Mirkute et al. (2017) synthesized and characterized compounds including this compound derivatives. These compounds have shown potential as chemosensors for transition metal ions, indicating applications in analytical chemistry and environmental monitoring (Gosavi-Mirkute et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(8-iodonaphthalen-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZXJGCBDJGUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381618 | |
Record name | (8-iodonaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85864-84-2 | |
Record name | (8-iodonaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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